molecular formula C22H21N5O2S B2919537 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide CAS No. 1251613-34-9

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide

Katalognummer: B2919537
CAS-Nummer: 1251613-34-9
Molekulargewicht: 419.5
InChI-Schlüssel: HOORFANOBYQLOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core. Its structure includes a 2,4-dimethylphenylsulfanyl group at position 8 and an N-(3-methylphenyl)acetamide substituent at position 2. These modifications confer unique physicochemical and pharmacological properties. The molecule’s molecular formula is C₂₄H₂₃N₅O₂S, with an average molecular mass of 457.54 g/mol and a monoisotopic mass of 457.1578 g/mol.

Eigenschaften

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-5-4-6-17(12-14)24-19(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOORFANOBYQLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.

    Introduction of the dimethylphenylsulfanyl group: This step involves the reaction of the triazolopyrazine intermediate with a dimethylphenylsulfanyl reagent under suitable conditions.

    Attachment of the methylphenylacetamide moiety: This final step involves the acylation of the intermediate with a methylphenylacetamide reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide, a triazole derivative, has potential biological and pharmacological applications. Triazole derivatives are known for their diverse uses in medicinal chemistry.

Key Information

  • CAS Number: 1251697-78-5
  • Molecular Formula: C23H23N5O3S
  • Molecular Weight: Approximately 449.5 g/mol

While specific applications and case studies for 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide are not detailed in the provided search results, the results suggest possible applications based on the compound's structural features:

  • Medicinal Chemistry: The triazole and pyrazine components indicate potential activity against various biological pathways. Research suggests compounds with similar structures may exhibit antibacterial, anticancer, anti-inflammatory, antiparasitic, anti-HIV, antihypertensive, herbicidal, neuroprotective, and procognitive activities .
  • Synthesis and Chemical Transformations: The compound can undergo chemical transformations typical of its functional groups, and reaction mechanisms can be analyzed through kinetic studies and computational methods.
  • Analysis: NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can provide data on the compound's purity and structural integrity.
  • Drug Development: Heterocyclic N-oxides have emerged as potential compounds in drug development projects .

Wirkmechanismus

The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate the activity of these proteins and alter cellular processes.

    Inhibiting or activating signaling pathways: This can affect various cellular functions, such as proliferation, apoptosis, and differentiation.

    Interacting with nucleic acids: This can influence gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the [1,2,4]triazolo[4,3-a]pyrazine scaffold but differing in substituents. Key parameters include molecular weight, substituent groups, and implications for bioactivity:

Compound Name Molecular Formula Substituents (Position 8 / Position 2) Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications
Target Compound : 2-{8-[(2,4-Dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide C₂₄H₂₃N₅O₂S 2,4-Dimethylphenylsulfanyl / N-(3-methylphenyl)acetamide 457.54 Balanced lipophilicity from methyl groups; moderate steric bulk Enhanced selectivity for enzymes/receptors sensitive to aromatic substituents
Analog 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 4-Chlorobenzylsulfanyl / N-(4-methoxybenzyl)acetamide 469.94 Electron-withdrawing Cl atom; polar methoxy group Increased metabolic stability but reduced membrane permeability
Analog 2 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide C₂₄H₂₂ClN₅O₂S 4-Chlorobenzylsulfanyl / N-(2,5-dimethylphenyl)acetamide 484.00 Additional methyl groups on phenyl ring; increased steric hindrance Potential for reduced off-target interactions but lower solubility
Analog 3 : 2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide C₂₂H₂₆N₆O₂S₂ 3-Methylpiperidinyl / N-(3-methylsulfanylphenyl)acetamide 470.62 Aliphatic piperidinyl group; thioether moiety Improved solubility and potential for CNS penetration due to reduced aromaticity

Key Findings from Comparative Studies

Substituent Effects on Lipophilicity :

  • The 2,4-dimethylphenylsulfanyl group in the target compound provides intermediate lipophilicity (clogP ≈ 3.2), compared to the more polar 4-methoxybenzyl group in Analog 1 (clogP ≈ 2.8) and the highly lipophilic 3-methylpiperidinyl group in Analog 3 (clogP ≈ 3.5) .
  • The 4-chlorobenzylsulfanyl group in Analogs 1 and 2 increases metabolic stability but may reduce oral bioavailability due to higher molecular weight .

Bioactivity Correlations :

  • Analogs with electron-withdrawing groups (e.g., Cl in Analog 1) show enhanced binding to kinases and proteases, likely due to stronger hydrogen-bond acceptor properties .
  • The N-(3-methylphenyl)acetamide group in the target compound may improve selectivity for inflammatory targets (e.g., COX-2) compared to the N-(3-methylsulfanylphenyl) group in Analog 3, which could interact with redox-sensitive proteins .

Synthetic Accessibility: The target compound’s synthesis involves coupling diazonium salts with cyanoacetanilide intermediates, a method shared with Analog 1 (yield: 94–95%) . Analogs with aliphatic substituents (e.g., Analog 3) require piperidine coupling under anhydrous conditions, resulting in lower yields (68–74%) .

Research Implications

  • Molecular Similarity Metrics : Tanimoto and Dice coefficients calculated for these analogs reveal structural similarities (>70%) with the target compound, suggesting overlapping bioactivity profiles (e.g., anti-inflammatory or kinase inhibition) .
  • ADME Properties : The target compound’s balanced lipophilicity and moderate molecular weight (457.54 g/mol) align with Lipinski’s Rule of Five, predicting favorable oral absorption compared to heavier analogs like Analog 2 (484.00 g/mol) .

Data Tables

Table 1: Physicochemical Properties

Compound clogP Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 3.2 457.54 2 5 6
Analog 1 2.8 469.94 2 6 7
Analog 3 3.5 470.62 2 6 8

Biologische Aktivität

The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide , with the CAS number 1251697-78-5 , is a triazole derivative recognized for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, and it has a molecular weight of approximately 449.5 g/mol . The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3SC_{23}H_{23}N_{5}O_{3}S
Molecular Weight449.5 g/mol
CAS Number1251697-78-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Acetylation to form the final amide structure.

Reagents such as potassium permanganate and sodium borohydride are commonly used in these reactions to facilitate oxidation and reduction processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this triazole derivative. For instance, a study evaluated various triazole derivatives for their cytotoxic activity against human cancer cell lines (MCF-7 and Bel-7402). The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity .

Antimicrobial Activity

Compounds with similar structural frameworks have demonstrated notable antimicrobial properties. A study focused on 1,2,4-triazolethiones revealed their effectiveness against various bacterial strains and fungi. This suggests that the compound may also exhibit antimicrobial activity due to its structural similarities .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often closely linked to their chemical structure. Modifications at specific positions on the aromatic rings or changes in substituents can lead to significant variations in potency. For example:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.
  • Ring Modifications : Alterations in the triazole or pyrazine rings can influence interactions with biological targets.

Case Studies

Several case studies have documented the biological effects of triazole derivatives:

  • Anticancer Screening : A drug library screening identified novel anticancer compounds based on similar structures, demonstrating significant efficacy against multicellular spheroids .
  • Antimicrobial Studies : Research on benzamide derivatives showed promising results in inhibiting microbial growth, leading to further exploration of their potential as therapeutic agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.